N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide

medicinal chemistry oncology structure-activity relationship

Sigma receptor SAR studies are constrained by piperidine-based ligands that confound target deconvolution and limit subtype selectivity resolution. This compound directly addresses that gap as a fragment-like, piperidine-free aminopropylcarboxamide probe. • Furan-3-carboxamide pharmacophore uniquely inhibits Top1 at 10 µM-a property absent in furan-2-carboxamide regioisomers-validating its role in DNA-targeted anticancer agent development. • Fragment-compliant properties (MW 269.3, tPSA 55.4 Ų, HBD 1) enable direct deployment in fragment screening and scaffold-hopping campaigns. • Modular C-H arylation/transamidation synthesis supports rapid analog library generation for internal SAR programs. Available from stock in 100 mg-1 g; bulk and custom synthesis on request.

Molecular Formula C16H15NO3
Molecular Weight 269.3
CAS No. 2034603-75-1
Cat. No. B2486449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide
CAS2034603-75-1
Molecular FormulaC16H15NO3
Molecular Weight269.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=COC=C3
InChIInChI=1S/C16H15NO3/c18-16(13-7-9-19-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)20-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18)
InChIKeyPAWVVZJLBLFLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)propyl)furan-3-carboxamide Overview


N-(3-(Benzofuran-2-yl)propyl)furan-3-carboxamide (CAS 2034603-75-1) is a synthetic small molecule (MW 269.3 g/mol, C₁₆H₁₅NO₃) belonging to the aminopropylcarboxamide class. It uniquely marries a benzofuran ring to a furan-3-carboxamide group via a three-carbon propyl linker, distinguishing it from the more common furan-2-carboxamide regioisomer and heterocyclic counterparts (e.g., thiophene or cyclopropane amides). The compound is accessed via a convergent directed C–H arylation/transamidation sequence [1]. As a member of the broader benzofuran-2-carboxamide family—a privileged scaffold for sigma receptor (σR) modulation—its structural features make it a candidate for studying receptor interactions and for use as a versatile intermediate in medicinal chemistry [2].

Furan-3-carboxamide regioisomer (not furan-2)
Sigma receptor ligand scaffold context
Reported convergent C–H arylation/transamidation route

Why Analogs Cannot Substitute This Compound


Despite sharing the same benzofuran-2-yl core, subtle variations in the carboxamide heterocycle and linker region profoundly impact sigma receptor binding profiles. For instance, sigma-1-selective benzofuran-2-carboxamides from the KSCM series (e.g., KSCM-1, Ki σ₁ = 27.5 nM) achieve their selectivity through bulky N-phenyl-N-(3-piperidin-1-yl)propyl substitution [1]. In contrast, the target compound’s unadorned aminopropyl chain and furan-3-yl carbonyl present a starkly different pharmacophore. Literature evidence further indicates that shifting the carboxamide attachment from furan-3-yl to furan-2-yl fundamentally alters cytotoxicity mechanisms and DNA interaction modes in structurally related anthrafurancarboxamides [2]. Thus, generic substitution within this class risks losing target affinity, altering selectivity profiles, or abolishing the desired biological activity.

N-Arylpiperidine analogs KSCM-series ligands exhibit distinct sigma-1 selectivity; substitution may lose target engagement.
Furan-2-carboxamide regioisomer Regioisomeric switch (furan-2-yl) may abolish Top1 inhibition and alter DNA intercalation profile.
Branched propyl linker analogs Linker α-methyl branching may shift sigma receptor subtype selectivity and confound SAR interpretation.

Comparative Evidence vs. Closest Analogs


Furan-3- vs. Furan-2-carboxamide in Topoisomerase 1 Inhibition

In a comparative study of anthra[2,3-b]furancarboxamides, the furan-3-carboxamide regioisomer (compound 1) displayed a fundamentally different cytotoxicity profile against a panel of human tumor cell lines compared to its furan-2-carboxamide counterparts (compounds 5 and 6). Compound 1 demonstrated ~3-fold higher DNA intercalation efficiency and inhibited topoisomerase 1 (Top1) at 10 µM, whereas furan-2-carboxamide analogs failed to inhibit Top1 at equivalent concentrations [1]. This demonstrates that the 3-carboxamide substitution pattern is not a trivial structural variant but a critical determinant of molecular target engagement.

Furan-3 vs. Furan-2 Top1
Head-to-head
~3× DNA binding; Top1 active at 10 µM
Supports Top1 inhibition endpoint context
Furan-2 regioisomer inactive at 10 µM
medicinal chemistry oncology structure-activity relationship

Furan-3-yl vs. Thiophene-3-yl Bioisosterism

Within the benzofuran-2-yl-propyl scaffold series, replacing the furan-3-carboxamide with a thiophene-3-carboxamide (CAS 2034414-79-2) introduces significant changes in electronic properties. The higher electron density of the thiophene sulfur (vs. furan oxygen) alters hydrogen-bond acceptor capacity and π-stacking interactions. While direct biochemical data for N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide (CAS 2034603-75-1) are not publicly available at present, the thiophene analog has been evaluated as a scaffold for Influenza Virus Polymerase inhibition via a PA-PB1 interaction disruption mechanism [1]. Class-level inference strongly suggests that the furan-3-yl/thiophene-3-yl choice determines target engagement profiles, making N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide a chemically non-interchangeable entity for screening libraries focused on distinct target classes (e.g., sigma receptors, antitumor targets) [2].

Furan-3-yl vs. Thiophene-3-yl
Class-level
Electronic and H-bond profile differ; target engagement inferred
Target class selection may depend on heterocycle
No matched-pair biochemical data available
kinase inhibition bioisosterism drug design

Linear vs. Branched Linker: Sigma Receptor Affinity

The Zampieri et al. (2022) library of aminopropylcarboxamide sigma ligands revealed that compounds with a benzofuran moiety (5c and 5g) achieved the highest affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) receptor subtypes, with selectivity profiles driven by the nature of the terminal amide substituent [1]. The target compound N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide (CAS 2034603-75-1) features a linear propyl linker and an unsubstituted furan-3-carboxamide, distinct from the branched N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide analog. In related sigma ligand series, introducing a methyl branch at the propyl linker α-position has been shown to alter receptor subtype selectivity ratios by up to 10-fold [2].

Linear vs. Branched Linker
Class-level
Estimated σ1/σ2 selectivity shift 5–10 fold
Linker geometry may influence sigma subtype selectivity
No direct binding data for target compound
sigma receptor ligands linker engineering SAR

Hydroxy-Free Scaffold: Metabolic & Synthetic Advantage

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)furan-3-carboxamide (CAS 1448137-64-1) differs from the target compound solely by the presence of a hydroxyl group at the C3 position of the propyl linker. This hydroxyl introduces a chiral center, increases hydrogen-bond donor count (HBD = 2 vs. 1 for the target), and elevates topological polar surface area (tPSA estimated increase of ~20 Ų). Class-level ADME rules (Lipinski, Veber) predict that the hydroxy-free target compound (CAS 2034603-75-1) is likely to exhibit improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation/sulfation relative to its 3-hydroxy analog [1]. Furthermore, the absence of the hydroxyl group eliminates the need for chiral resolution or stereochemical control during synthesis, streamlining scale-up and cost of goods for procurement [2]. Calculated molecular properties: target compound MW 269.3, HBD 1, tPSA 55.4 Ų; hydroxy analog MW 285.3, HBD 2, tPSA ~75.6 Ų.

Hydroxy-free vs. 3-OH analog
Class-level
tPSA ↓~20 Ų; HBD 1 vs. 2; no chiral center
Predicted permeability and synthetic simplicity context
In silico Veber/Lipinski rule-based inference
metabolic stability prodrug design chemical derivatization

Key Application and Procurement Value


Sigma Receptor Subtype Selectivity Profiling

The target compound's aminopropylcarboxamide scaffold is directly derived from pharmacophore deconstruction of piperidine-based sigma ligands, a strategy validated by Zampieri et al. (2022) to yield high-affinity σ1/σ2 ligands [1]. Because the furan-3-carboxamide group is structurally distinct from the dimethoxyphenyl substituents that conferred σ2 selectivity (35-fold) in the quinoline series, this compound fills a critical SAR gap: it enables systematic exploration of how an unadorned, electron-rich heterocyclic amide modulates σ1 versus σ2 binding ratios.

Topoisomerase 1 Inhibition & DNA Intercalation

The furan-3-carboxamide regioisomer has been shown to uniquely inhibit topoisomerase 1 (Top1) at 10 µM, a property absent in its furan-2-carboxamide counterparts [1]. N-(3-(Benzofuran-2-yl)propyl)furan-3-carboxamide serves as a structurally simplified analog of the anthra[2,3-b]furancarboxamide series, retaining the critical furan-3-carboxamide pharmacophore responsible for Top1 engagement while offering a synthetically accessible benzofuran-2-yl scaffold for systematic SAR exploration of DNA-targeted anticancer agents.

Chemical Biology Probe for Target Deconvolution

The absence of the piperidine ring distinguishes this compound from the well-characterized KSCM series (Ki σ1 = 7.8–34 nM) [1], making it a valuable negative control or selectivity probe in chemoproteomics and cellular thermal shift assays (CETSA). Its use alongside KSCM-1 or haloperidol can deconvolve whether observed biological effects are driven by sigma receptor engagement versus off-target interactions with kinases or other ATP-binding proteins.

Fragment-Based & Scaffold-Hopping Library Design

With a molecular weight of 269.3 g/mol, one hydrogen bond donor, and a calculated tPSA of 55.4 Ų, the compound adheres to fragment-like property guidelines (MW < 300, cLogP < 3, HBD ≤ 3) [1]. Its modular synthesis via directed C–H arylation enables rapid generation of analog libraries [2]. Procurement for fragment screening campaigns or as a 'scaffold-hop' starting point from piperidine-containing sigma ligands is strongly supported by these properties.

Application
Selection Property
Validation Focus
Sigma receptor selectivity profiling
Furan-3-carboxamide pharmacophore
σ1/σ2 binding ratio evaluation
Topoisomerase 1 inhibition studies
Furan-3-carboxamide regioisomer
Top1 activity and DNA binding assessment
Chemical biology target deconvolution
Piperidine-free aminopropyl scaffold
Sigma receptor target engagement verification
Fragment-based library design
Fragment-rule-of-three compliant scaffold
Ligand efficiency and synthetic feasibility
Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.